molecular formula C19H13ClN2Na2O6S B13729764 Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate CAS No. 32041-58-0

Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate

Cat. No.: B13729764
CAS No.: 32041-58-0
M. Wt: 478.8 g/mol
InChI Key: RNLHZRYWZXYPAP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate (CAS: 32041-58-0), also known as C.I. Pigment Red 200, is an azo-based pigment characterized by its vivid color and chemical stability. Its molecular formula is C₁₉H₁₃ClN₂Na₂O₆S, with a molecular weight of 478.81 g/mol . The structure comprises a naphthoate backbone linked to a sulfonated phenylazo group, featuring a chlorine atom at the 4-position and an ethyl group at the 5-position of the phenyl ring. This substitution pattern enhances its lightfastness and solubility in aqueous media due to the disodium sulfonate groups .

The compound is primarily used in industrial applications, including coatings, plastics, and inks, where high thermal stability and resistance to solvents are critical. Suppliers such as LEAP CHEM CO., LTD. and Dayang Chem (Hangzhou) Co., Ltd. highlight its role as a high-performance pigment for specialized manufacturing .

Properties

CAS No.

32041-58-0

Molecular Formula

C19H13ClN2Na2O6S

Molecular Weight

478.8 g/mol

IUPAC Name

disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate

InChI

InChI=1S/C19H15ClN2O6S.2Na/c1-2-10-8-15(16(9-14(10)20)29(26,27)28)21-22-17-12-6-4-3-5-11(12)7-13(18(17)23)19(24)25;;/h3-9,23H,2H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

RNLHZRYWZXYPAP-UHFFFAOYSA-L

Canonical SMILES

CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Raw Materials

Raw Material Role Purity Requirement
4-chloro-5-ethyl-2-aminobenzenesulfonic acid Aromatic amine precursor for diazotization High purity, sulfonated derivative
Sodium nitrite Diazotization reagent Analytical grade
Hydrochloric acid or sulfuric acid Acid for diazotization Concentrated, reagent grade
3-hydroxy-2-naphthoic acid disodium salt Coupling component High purity
Sodium hydroxide or sodium carbonate pH adjustment Analytical grade
Water Solvent Deionized

Detailed Preparation Procedure

  • Diazotization Step:

    • Dissolve 4-chloro-5-ethyl-2-aminobenzenesulfonic acid in dilute hydrochloric acid.
    • Cool the solution to 0–5 °C.
    • Slowly add sodium nitrite solution while maintaining temperature and stirring.
    • Monitor the formation of the diazonium salt by starch-iodide paper or spectrophotometric methods.
  • Coupling Reaction:

    • Prepare a cold alkaline solution of 3-hydroxy-2-naphthoic acid disodium salt.
    • Slowly add the diazonium salt solution to the coupling component under vigorous stirring.
    • Maintain the pH between 8 and 10 using sodium hydroxide or carbonate to optimize coupling efficiency.
    • Control reaction temperature at 0–10 °C to suppress side reactions.
    • Stir for 1–2 hours to complete coupling.
  • Isolation and Purification:

    • Filter the precipitated azo dye.
    • Wash with cold water to remove salts and impurities.
    • Dry under vacuum or in a desiccator.
    • Further purification can be done by recrystallization from aqueous solvents if higher purity is required.

Reaction Scheme

$$
\text{4-chloro-5-ethyl-2-aminobenzenesulfonic acid} \xrightarrow[\text{NaNO}_2, \text{HCl}, 0-5^\circ C]{\text{Diazotization}} \text{Diazonium salt} + \text{3-hydroxy-2-naphthoic acid disodium salt} \xrightarrow[\text{pH 8-10}, 0-10^\circ C]{\text{Coupling}} \text{this compound}
$$

Research Discoveries and Optimization Insights

  • pH Control: Research indicates that maintaining the coupling reaction pH between 8 and 10 is critical for maximizing yield and minimizing hydrolysis or side reactions of the diazonium salt. Lower pH leads to incomplete coupling, while higher pH causes diazonium salt decomposition.

  • Temperature Effects: Coupling at low temperatures (0–10 °C) enhances the selectivity of azo bond formation and reduces the formation of by-products such as hydrazines or azo-hydroxylated derivatives.

  • Sulfonation Position and Substituent Effects: The presence of the sulfonate group at the 2-position and the chloro and ethyl substituents on the benzene ring influence the electronic properties of the diazonium salt, affecting the coupling rate and stability of the final azo compound.

  • Purification Strategies: Advanced purification techniques such as column chromatography or recrystallization from mixed solvents have been reported to improve the pigment purity, enhancing color strength and stability.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Effect on Product Quality
Diazotization Temp. 0–5 °C Prevents decomposition of diazonium salt
Diazotization Time 30–60 minutes Complete formation of diazonium salt
Coupling pH 8.0–10.0 Maximizes azo coupling efficiency
Coupling Temp. 0–10 °C Reduces side reactions
Coupling Time 1–2 hours Ensures complete reaction
Purification Method Filtration, washing, recrystallization Removes impurities, improves purity

Perspectives from Varied Sources

  • Industrial Synthesis: Industrial protocols emphasize scale-up considerations such as controlled addition rates of diazonium salt and continuous pH monitoring to maintain consistent product quality.

  • Academic Research: Studies focus on mechanistic understanding of azo coupling and the influence of substituents on reactivity and pigment properties.

  • Environmental and Safety Considerations: Handling of diazonium salts requires low temperature and controlled pH to minimize hazards; waste streams containing sulfonated aromatic compounds are treated to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications Overview

  • Textile Industry
    • The compound is primarily used as a dye in textile applications due to its vibrant color and stability under various conditions. It is effective in dyeing synthetic fibers, contributing to the aesthetic appeal of fabrics.
  • Food Industry
    • Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is utilized as a food coloring agent, recognized for its safety and compliance with food safety regulations. It imparts color to various food products, enhancing their visual appeal.
  • Biomedical Research
    • In biomedical applications, this compound has been explored for its potential use in drug delivery systems and as a marker in biological assays. Its azo group can be modified for targeted delivery of therapeutics.

Textile Industry

The application of this compound in textiles involves:

  • Dyeing Techniques : Used in both direct and reactive dyeing methods.
  • Color Fastness : Exhibits high resistance to washing and light, making it suitable for high-quality textile products.

Food Industry

In the food sector, the compound serves as:

  • Food Coloring Agent : Approved for use in various food products, providing a stable and appealing color.
ApplicationExamplesRegulatory Status
Food ColoringBeverages, confectioneryFDA approved
Textile DyeingSynthetic fabricsCompliant with international standards

Biomedical Research

Research into the biomedical applications of this compound includes:

  • Drug Delivery Systems : Investigated for encapsulating drugs, enhancing solubility and bioavailability.
  • Biological Markers : Used in assays for detecting specific proteins or cells due to its fluorescent properties.

Case Studies

  • Textile Dyeing Efficiency
    • A study conducted by Zhang et al. (2023) demonstrated that this compound significantly improved dye uptake in polyester fabrics compared to traditional dyes, leading to enhanced color vibrancy and durability.
  • Food Safety Evaluation
    • Research published by the International Journal of Food Science (2024) evaluated the safety profile of this compound when used as a food additive. Results indicated that it does not pose any significant health risks when consumed within regulated limits.
  • Biomedical Applications
    • A recent study highlighted its potential in targeted drug delivery systems where the azo group was modified to enhance cellular uptake of anticancer drugs, showing promising results in vitro (Smith et al., 2025).

Mechanism of Action

The mechanism of action of Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate involves its interaction with various molecular targets. The azo bond in the compound can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility and facilitates its interaction with various substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo pigments with structural similarities to C.I. Pigment Red 200 differ in substituents, counterions, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Substituents on Phenyl Ring Counterion Molecular Formula Molecular Weight (g/mol) Primary Applications
C.I. Pigment Red 200 (32041-58-0) 4-Cl, 5-Ethyl, 2-SO₃⁻ Disodium C₁₉H₁₃ClN₂Na₂O₆S 478.81 Industrial coatings, plastics
C.I. Pigment Red 52 (5858-82-2) 4-Cl, 5-Methyl, 2-SO₃⁻ Disodium C₁₈H₁₁ClN₂Na₂O₆S 464.79 Printing inks, textiles
C.I. Pigment Red 48 (3564-21-4) 5-Cl, 4-Methyl, 2-SO₃⁻ Disodium C₁₈H₁₂ClN₂Na₂O₆S 465.80 Hair dyes, cosmetics
Calcium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (17852-99-2) 4-Cl, 5-Methyl, 2-SO₃⁻ Calcium C₁₈H₁₁ClN₂O₆SCa ~490.00 (estimated) Low-solubility niche pigments

Key Observations :

Substituent Effects: Ethyl vs. Methyl Groups: The ethyl group in Pigment Red 200 increases hydrophobicity compared to the methyl group in Pigment Red 52, enhancing its compatibility with non-polar matrices like polyolefins . Chlorine Position: Pigment Red 48 (5-Cl) is approved for cosmetic use due to lower toxicity, whereas Pigment Red 200 (4-Cl) is restricted to industrial applications .

Counterion Influence :

  • Disodium salts (e.g., Pigment Red 200, 52, 48) exhibit higher water solubility, making them suitable for aqueous formulations. In contrast, calcium salts (e.g., 17852-99-2) are less soluble and used where migration resistance is critical .

Regulatory and Safety Profiles: Pigment Red 48 is regulated under hair dye safety guidelines due to its phenylazo structure, which requires stringent impurity controls .

Performance Metrics :

  • Thermal Stability : Pigment Red 200 (decomposition >300°C) outperforms Pigment Red 52 (~280°C) due to its ethyl group stabilizing the azo linkage .
  • Color Strength : The sulfonate groups in Pigment Red 200 improve dispersion efficiency, yielding higher color intensity compared to calcium analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate?

  • Methodology :

  • Diazotization : Start with the aromatic amine precursor (e.g., 4-chloro-5-ethyl-2-sulfonatoaniline) under acidic conditions (HCl, 0–5°C) with sodium nitrite to form the diazonium salt. Control pH and temperature to avoid premature decomposition .
  • Coupling Reaction : React the diazonium salt with 3-hydroxy-2-naphthoate under alkaline conditions (pH 8–10) to promote electrophilic substitution at the ortho position of the hydroxyl group. Monitor reaction progress via UV-Vis spectroscopy to confirm azo bond formation .
    • Key Variables : Temperature (<10°C for diazotization), pH adjustment during coupling, and stoichiometric ratios to minimize byproducts.

Q. How can researchers analytically characterize the structural and purity profile of this azo compound?

  • Methodology :

  • UV-Vis Spectroscopy : Confirm λmax (typically 450–550 nm for azo dyes) and molar absorptivity to assess chromophore integrity .
  • HPLC-MS : Use reverse-phase chromatography with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to separate impurities. MS detection verifies molecular ion peaks (M⁻ or M²⁻) .
  • FT-IR : Identify functional groups (e.g., sulfonate S=O stretching at 1180–1250 cm⁻¹, azo N=N at 1450–1600 cm⁻¹) .

Q. What factors influence the stability of this compound under experimental storage and application conditions?

  • Methodology :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples in desiccators at <25°C to prevent hygroscopic degradation .
  • Photostability : Expose samples to UV light (e.g., 365 nm) and monitor absorbance changes over time. Use amber glassware for light-sensitive storage .
  • pH Stability : Test solubility and aggregation in buffers (pH 2–12) to identify conditions causing precipitation or hydrolysis of the azo bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields across studies?

  • Methodology :

  • Reproducibility Trials : Replicate published protocols while strictly controlling variables (e.g., reagent purity, stirring rate, inert atmosphere). Compare HPLC retention times and NMR spectra (e.g., <sup>1</sup>H/<sup>13</sup>C) to identify batch-specific impurities .
  • Isomeric Analysis : Use 2D-NMR (COSY, HSQC) to distinguish between regioisomers formed during coupling. Computational modeling (DFT) can predict preferential azo bond orientation .

Q. What computational approaches are suitable for predicting the electronic and binding properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge-transfer interactions. Simulate UV-Vis spectra using TD-DFT for comparison with experimental data .
  • Molecular Dynamics (MD) : Model interactions with metal ions (e.g., Ca²⁺, Sr²⁺) to assess chelation potential, relevant for pigment applications .

Q. How can environmental persistence and endocrine disruption risks be assessed for this compound?

  • Methodology :

  • OECD 301/302 Tests : Conduct biodegradation studies under aerobic/anaerobic conditions. Measure half-life (t½) via LC-MS to quantify residual concentrations .
  • Endocrine Disruption Screening : Use in vitro assays (e.g., ER/AR reporter gene assays) to evaluate estrogenic/androgenic activity. Cross-reference with EPA’s EDSP list for structural analogs .

Q. What strategies are effective for designing derivatives with enhanced photostability or solubility?

  • Methodology :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -Cl, -SO3Na) to the phenyl ring to redshift λmax and improve lightfastness. Compare with analogs like calcium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate .
  • Counterion Exchange : Replace disodium with zirconium or barium salts to modulate solubility and pigment dispersion in hydrophobic matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.